molecular formula C6H9NO4 B068711 methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate CAS No. 174283-17-1

methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate

Cat. No. B068711
CAS RN: 174283-17-1
M. Wt: 159.14 g/mol
InChI Key: QYTJBBSMODGNEH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is not yet fully understood. However, it is believed to work by inhibiting the growth of bacterial cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl (this compound)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been shown to have antibacterial properties. It has also been found to have low toxicity levels, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate in lab experiments is its low toxicity levels, which make it safer to handle compared to other chemicals. However, one of the limitations is the complex synthesis process involved in obtaining the compound, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate. One potential direction is to investigate its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. Another direction is to explore its antibacterial properties further and develop it into a potential antibiotic candidate. Additionally, further research could be conducted to optimize the synthesis process to make it more cost-effective and efficient.

Synthesis Methods

Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as ethyl glyoxylate, hydroxylamine hydrochloride, and sodium borohydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been used in scientific research for various applications. It has been studied for its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. It has also been investigated for its potential use in the development of novel antibiotics due to its antibacterial properties.

properties

CAS RN

174283-17-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1

InChI Key

QYTJBBSMODGNEH-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@]1(CC(=O)N1)CO

SMILES

COC(=O)C1(CC(=O)N1)CO

Canonical SMILES

COC(=O)C1(CC(=O)N1)CO

synonyms

2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)

Origin of Product

United States

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